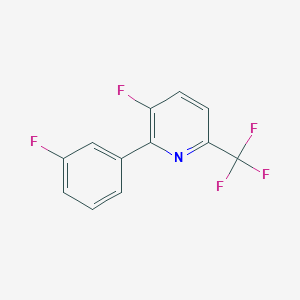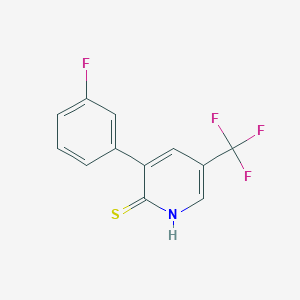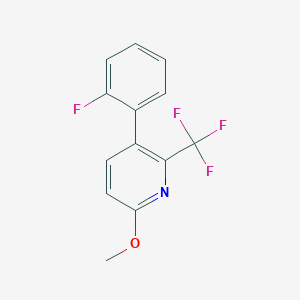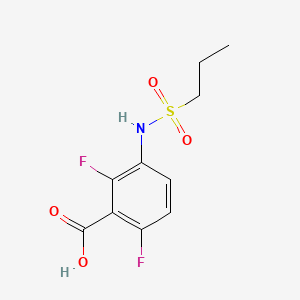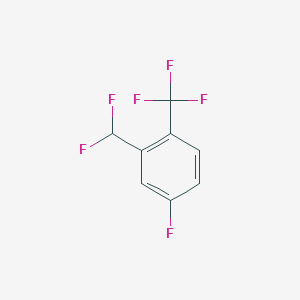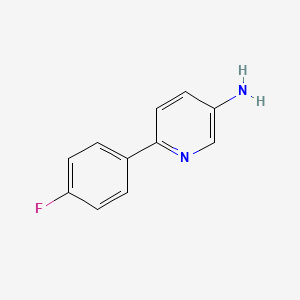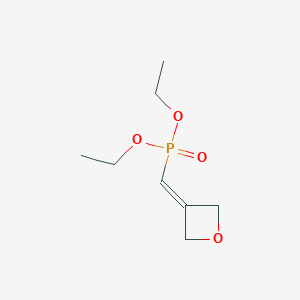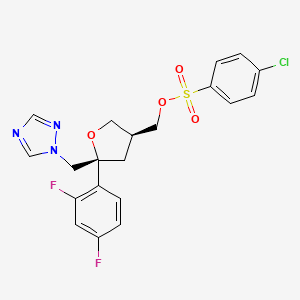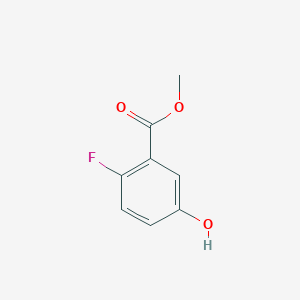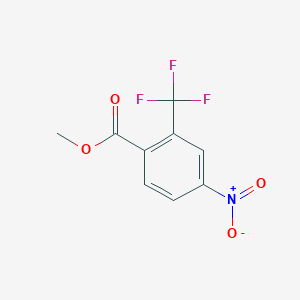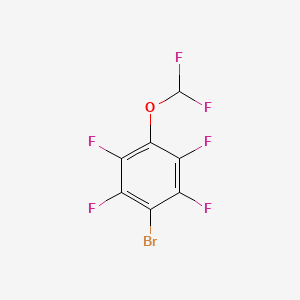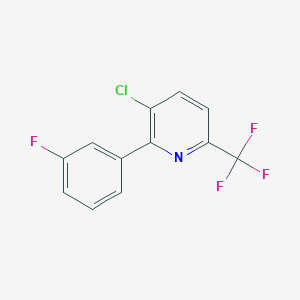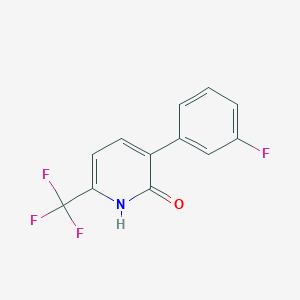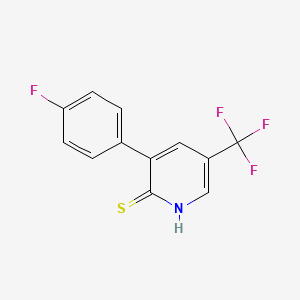![molecular formula C12H9F3N2O2 B1391609 (3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1215524-83-6](/img/structure/B1391609.png)
(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
A study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . It was found that the cyclocondensation strategy is not feasible; thus, the direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Chemical Reactions Analysis
The direct alkylation of the 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl or allyl halides furnishes a mixture of N- and O-alkylated products in ratios that depend mostly on the substrate choice . When the same reaction was performed with a more complex alkylating agent (5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, a brominated enone), only the N-alkylated pyrimidine was observed .Physical And Chemical Properties Analysis
The compound is a white solid with a yield of 60% and a melting point of 152–153 °C . The 1H NMR and 13C NMR values are also provided .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Process : The compound has been synthesized and structurally analyzed using X-ray diffraction, revealing details like conformational disorder and dihedral angles between different rings in the compound (Akkurt et al., 2003).
Molecular Structure and Stability : Various studies have detailed the molecular structure and stability of similar pyrimidine derivatives. These studies provide insights into the bond angles, conformation, and crystalline structures of related compounds (Gao et al., 2010), (Kang et al., 2015).
Chemical Properties and Reactions
Dissociation Constants and Thermodynamics : Studies have examined the dissociation constants and thermodynamic parameters of similar pyrimidine derivatives, which are crucial for understanding their reactivity in different environments (Bhesaniya & Baluja, 2014).
Regioselective Synthesis and Applications : Research on the regioselective synthesis of pyrimidine hybrids, including those with trifluoromethyl groups, explores their potential applications in fields like pharmacology (Zanatta et al., 2020).
Optical and Electronic Properties
- Nonlinear Optical Exploration : The optical and electronic properties of thiopyrimidine derivatives have been extensively studied, highlighting their potential in nonlinear optics and other high-tech applications (Hussain et al., 2020).
Mechanistic Insights and Catalysis
Mechanistic Studies : Investigations into the mechanisms of reactions involving similar compounds provide insights into their potential as catalysts and in synthesis processes (Anga et al., 2014).
Transesterification Catalysis : Some research indicates the use of related compounds as organocatalysts in transesterification reactions, pointing to potential applications in chemical synthesis (Ishihara et al., 2008), (Ishihara et al., 2008).
Propriétés
IUPAC Name |
[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRGYPBOPGZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



